

Timegadine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Timegadine hydrochloride*

Cat. No.: *B12711177*

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This document provides an in-depth technical overview of the basic properties of **timegadine hydrochloride**, a tri-substituted guanidine derivative.^[1] Initially investigated for its anti-inflammatory properties in conditions like rheumatoid arthritis, its unique pharmacological profile continues to be of interest to researchers in drug development.^{[2][3]} This guide compiles essential data on its chemical characteristics, mechanism of action, and relevant experimental protocols to support further scientific inquiry.

Core Chemical and Physical Properties

Timegadine hydrochloride is the hydrochloride salt of timegadine.^[4] The fundamental properties of this compound are summarized below.

Property	Value	Source
Chemical Formula	C ₂₀ H ₂₃ N ₅ S·HCl	[4]
Molecular Weight	401.96 g/mol	[4]
Active Moiety Formula	C ₂₀ H ₂₃ N ₅ S	[5]
Active Moiety Molecular Weight	365.5 g/mol	[5]
Stereochemistry	Achiral	[4]
Appearance	White crystalline powder or yellowish lumps (Guanidine HCl)	[6]
Solubility	Information not widely available, but guanidine salts are generally soluble in water.	

Mechanism of Action

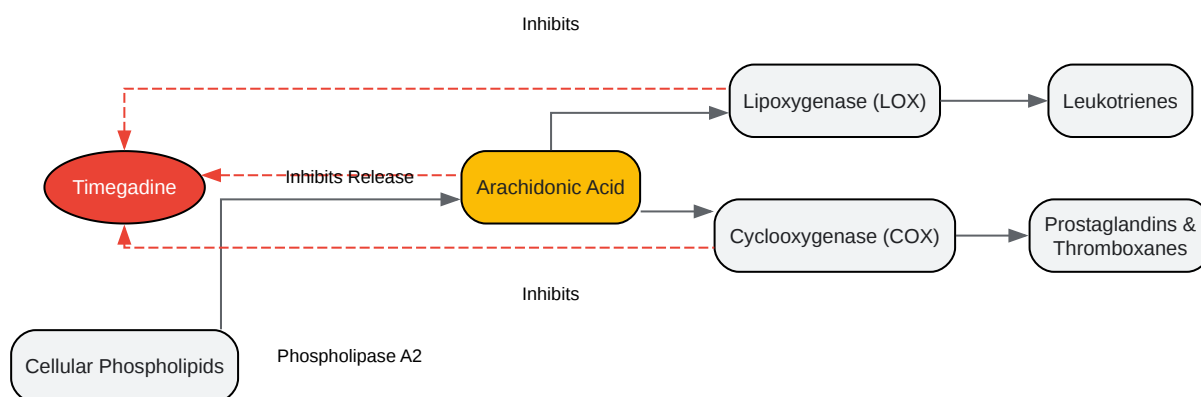
Timegadine exhibits a distinct pharmacological profile, primarily characterized by its dual inhibition of key enzymes in the arachidonic acid cascade.[1] This dual-action sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The principal mechanism involves the competitive inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] By targeting these pathways, timegadine effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[2] Furthermore, an upstream action of timegadine is the inhibition of arachidonic acid release from cellular phospholipids, which limits the substrate available for both COX and LOX pathways.[2]

While initially explored for its anti-inflammatory effects, timegadine has also been noted for its properties as a selective cerebrovascular vasodilator. The precise signaling pathways for this vasodilatory effect are not fully elucidated but are an area of active research. Generally, cerebral vasodilation can be mediated by several pathways, including the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating cerebral blood flow.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of timegadine on the arachidonic acid cascade.



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Inhibition of the Arachidonic Acid Cascade by Timegadine.

Pharmacokinetics

Studies in healthy volunteers have provided insights into the pharmacokinetic profile of timegadine. After oral administration of a 250 mg tablet twice daily, steady-state serum concentrations were achieved between 5 and 8 days.[9] The serum concentrations of timegadine and its two metabolites, MI and MII, have been measured using high-pressure liquid chromatography and thin-layer chromatography, respectively.[9]

Concomitant administration of ibuprofen was found to reduce the maximum serum concentration of timegadine and the area under the serum concentration-time curve, though it did not significantly affect the serum half-life.[9]

Experimental Protocols

The following are generalized methodologies for key in vitro experiments that have been used to characterize the activity of timegadine.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

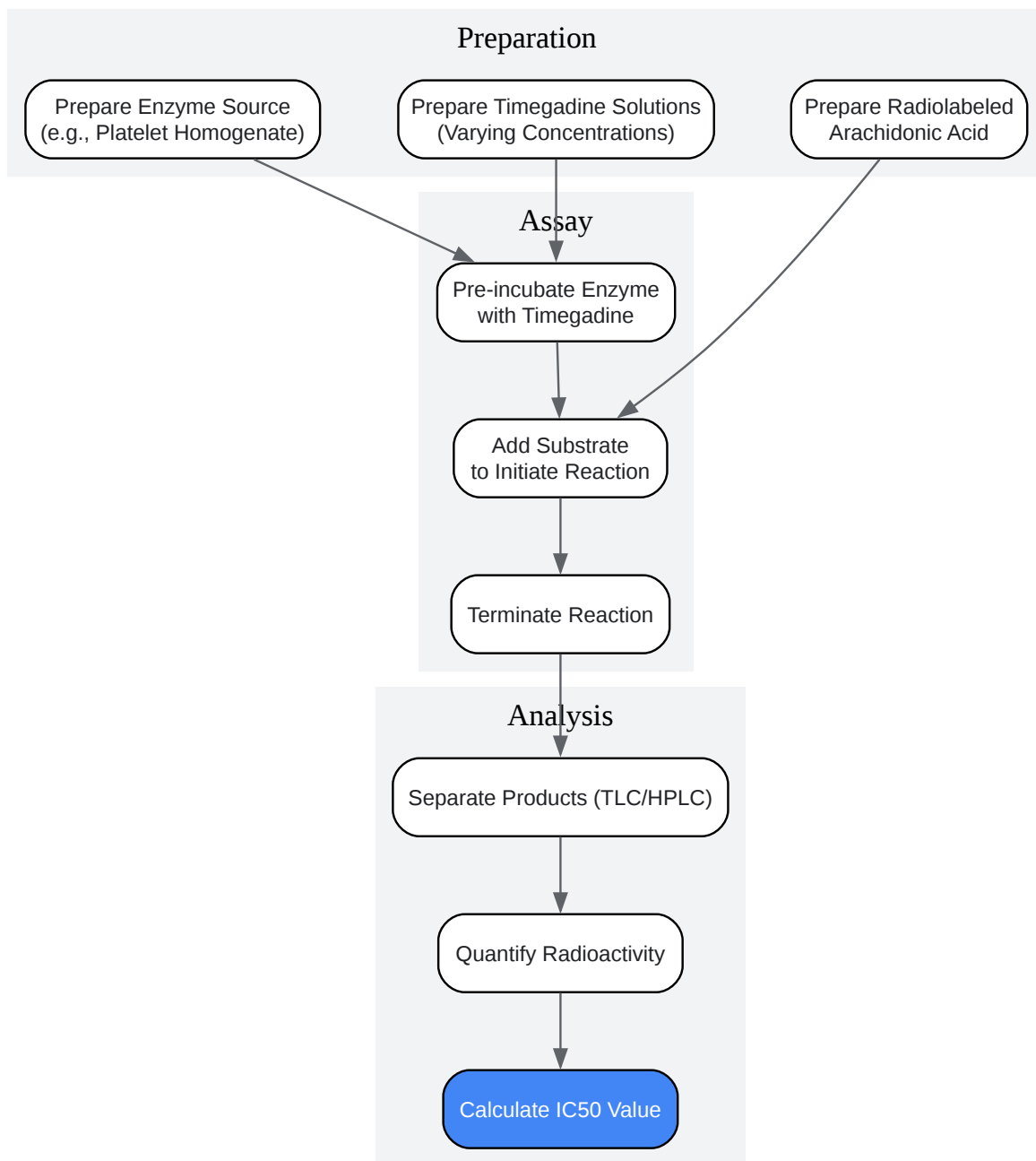
Principle: These assays quantify the inhibitory potential of timegadine by measuring the enzymatic activity of COX and LOX in its presence and absence.[\[2\]](#)

Methodology:

- Enzyme Source: Utilize homogenates of relevant tissues (e.g., washed rabbit platelets, rat brain) or purified COX/LOX enzymes.[\[2\]](#)
- Substrate: Employ radiolabeled arachidonic acid (e.g., [^{14}C]-arachidonic acid) as the substrate.[\[2\]](#)
- Incubation: Pre-incubate the enzyme preparation with a range of timegadine concentrations before adding the substrate.[\[2\]](#)
- Reaction: Initiate the enzymatic reaction by adding the substrate and allow it to proceed for a defined period.
- Quantification: Stop the reaction and separate the enzymatic products (e.g., prostaglandins, leukotrienes) using techniques like thin-layer chromatography or high-performance liquid chromatography.
- Analysis: Determine the radioactivity of the product spots to quantify enzyme activity. Calculate the IC₅₀ value of timegadine, which is the concentration required to inhibit enzyme activity by 50%.

In Vitro Experimental Workflow

The diagram below outlines a typical workflow for in vitro testing of timegadine's inhibitory activity.



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Workflow for In Vitro Inhibition Assays.

Quantitative Data Summary

The following table summarizes key in vitro inhibitory concentrations (IC50) for timegadine against its primary targets.

Target Enzyme/Process	Cell/Tissue Type	IC50 Value	Source
Cyclooxygenase (COX)	Washed Rabbit Platelets	5 nM	[2]
Cyclooxygenase (COX)	Rat Brain	20 μ M	[2]
Lipoxygenase (LOX)	Horse Platelet Homogenates (cytosol)	100 μ M	[2]
Lipoxygenase (LOX)	Washed Rabbit Platelets	100 μ M	[2]
Arachidonic Acid Release	Casein-elicited Rat Peritoneal PMNs	2.7×10^{-5} M (27 μ M)	[2] [10]
Lipoxygenase Activity	PMNL	4.1×10^{-5} M	[10]
Cyclooxygenase Activity	Platelets	3.1×10^{-8} M	[10]

Synthesis

While detailed synthetic procedures are proprietary, the general synthesis of guanidine derivatives often involves the reaction of an amine with a cyanamide source.[\[11\]](#) The conversion to the hydrochloride salt is typically achieved through a standard acid-base reaction by treating the free base with hydrochloric acid in a suitable solvent.[\[11\]](#)

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